molecular formula C17H19N3O3 B2530945 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034466-62-9

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2530945
CAS No.: 2034466-62-9
M. Wt: 313.357
InChI Key: DWZZDBMGFWNQOS-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a benzofuran ring, a dimethylaminoethyl group, and an oxazole ring. Compounds containing benzofuran and oxazole rings are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactionsThe oxazole ring is then constructed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of such complex compounds often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for constructing benzofuran derivatives, as it reduces side reactions and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating infections and cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The dimethylaminoethyl group enhances the compound’s solubility and bioavailability, while the oxazole ring contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of benzofuran and oxazole rings, which confer diverse biological activities and potential therapeutic applications. Its structure allows for multiple interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-13(9-19-23-11)17(21)18-10-14(20(2)3)16-8-12-6-4-5-7-15(12)22-16/h4-9,14H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZZDBMGFWNQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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